molecular formula C6H5ClO5S B1525373 Methyl 5-(chlorosulfonyl)furan-3-carboxylate CAS No. 1306607-16-8

Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Cat. No.: B1525373
CAS No.: 1306607-16-8
M. Wt: 224.62 g/mol
InChI Key: AUAUIWGJONUSDU-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)furan-3-carboxylate (CAS 1306607-16-8) is a high-purity chemical intermediate designed for research and development purposes. This compound, with the molecular formula C₆H₅ClO₅S and a molecular weight of 224.62 g/mol, belongs to a class of furan derivatives known for their utility in organic synthesis . The reactive chlorosulfonyl group makes it a valuable precursor for constructing more complex sulfonamide or sulfonate-containing molecules, which are key structures in the development of pharmaceuticals and functional materials . Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and carries hazard statements H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals). Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of personal protective equipment and working in an inert atmosphere . Important Notice: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals. Please note that this product is currently out of stock .

Properties

IUPAC Name

methyl 5-chlorosulfonylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAUIWGJONUSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306607-16-8
Record name methyl 5-(chlorosulfonyl)furan-3-carboxylate
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Preparation Methods

Chlorosulfonation of Furan Derivatives

The most common and direct synthetic route to methyl 5-(chlorosulfonyl)furan-3-carboxylate is the chlorosulfonation of methyl furan-3-carboxylate or related furan derivatives. This method involves the electrophilic substitution of a hydrogen atom on the furan ring by the chlorosulfonyl group (-SO2Cl), typically at the 5-position of the furan ring due to electronic and steric factors.

Typical Reaction Conditions:

  • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) can be used as chlorosulfonating agents.
  • Solvent: Often neat chlorosulfonic acid or an inert solvent such as dichloromethane (DCM) or chloroform.
  • Temperature: The reaction is generally carried out at low to moderate temperatures (0–50 °C) to control the reaction rate and avoid decomposition.
  • Time: Reaction times vary from a few hours to overnight depending on scale and conditions.

Reaction Scheme:

$$
\text{Methyl furan-3-carboxylate} + \text{ClSO}_3\text{H} \rightarrow \text{this compound}
$$

This reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced selectively at the 5-position of the furan ring.

Detailed Synthetic Procedure Example

Based on available data, a typical synthesis involves:

  • Adding methyl furan-3-carboxylate to chlorosulfonic acid under stirring at room temperature.
  • Heating the mixture to approximately 40–50 °C for several hours (e.g., 4–6 hours) to complete the chlorosulfonation.
  • Careful quenching of the reaction mixture by slow addition to crushed ice to precipitate the product.
  • Isolation by filtration, washing with cold water to remove residual acid, and drying under vacuum.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound follows similar principles but typically incorporates:

  • Use of continuous flow reactors to improve heat and mass transfer, ensuring better control over reaction parameters.
  • Automated reagent addition to maintain consistent reaction conditions.
  • Purification steps such as recrystallization or chromatographic techniques to achieve high purity.

Comparison of Preparation Methods

Aspect Chlorosulfonation with Chlorosulfonic Acid Alternative Sulfonylation Methods (Less Common)
Reagents Chlorosulfonic acid (ClSO3H) Sulfuryl chloride (SO2Cl2), sulfonyl chlorides
Reaction Conditions Mild heating (0–50 °C), several hours May require harsher conditions or catalysts
Selectivity High for 5-position on furan ring Variable, depending on substrate and conditions
Scale Suitable for lab and industrial scale Less commonly used industrially
Purification Precipitation, recrystallization, chromatography Similar purification methods
Yield and Purity Generally good yields with high purity achievable Variable yields, often lower purity

Research Findings and Optimization

  • The choice of temperature and reaction time critically influences the yield and selectivity of the chlorosulfonation reaction.
  • Solvent choice can affect the reaction kinetics and product isolation; neat chlorosulfonic acid is common but requires careful handling.
  • Quenching the reaction mixture slowly into ice prevents decomposition and side reactions.
  • Purification by recrystallization from suitable solvents (e.g., ethanol) enhances product purity.
  • Structural confirmation is typically performed by NMR (¹H, ¹³C), mass spectrometry, and sometimes X-ray crystallography.

Summary Table of Key Properties and Preparation Data

Parameter Data/Condition
Molecular Formula C6H5ClO5S
Molecular Weight 224.62 g/mol
Chlorosulfonation Reagent Chlorosulfonic acid (ClSO3H)
Typical Reaction Temperature 0–50 °C
Reaction Time 4–6 hours
Solvent Neat ClSO3H or inert solvents like DCM
Product Isolation Quenching in ice, filtration, washing
Purification Recrystallization or chromatography
Analytical Methods NMR, MS, melting point, X-ray crystallography

Additional Notes

  • The chlorosulfonyl group is highly reactive and sensitive to moisture; therefore, the product must be handled under dry conditions.
  • The compound serves as an important intermediate for further chemical modifications, including sulfonamide formation and coupling reactions.
  • Detailed synthetic protocols and characterization data are available in supplementary information of recent chemical communications and patents, ensuring reproducibility and reliability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Reduced Sulfonyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis
Methyl 5-(chlorosulfonyl)furan-3-carboxylate serves as a valuable reagent for synthesizing various heterocyclic compounds. Its chlorosulfonyl group (SO2Cl-SO_2Cl) is highly electrophilic, making it susceptible to nucleophilic attacks, which facilitates the formation of sulfonamides and cyclic compounds through substitution reactions with amines and cycloaddition reactions with alkenes and alkynes, respectively.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProduct TypeDescription
SubstitutionSulfonamidesFormation through reaction with amines
CycloadditionCyclic CompoundsReaction with alkenes/alkynes
HeteroarylationHeteroaryl CompoundsCoupling with other heterocycles

Biological Applications

Modification of Biomolecules
This compound is utilized in the modification of biomolecules, enhancing the biological activity of various derivatives. The chlorosulfonyl moiety is known to improve solubility and bioavailability, making it a candidate for pharmaceutical applications.

Potential Anticancer Activity
Recent studies have investigated the anticancer potential of derivatives synthesized from this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. Molecular docking studies have also suggested interactions with key enzymes involved in cancer progression, such as tubulin and CDK2 .

Table 2: Biological Studies on Derivatives

Study FocusFindingsImplications
Anticancer ScreeningSignificant cytotoxic effects observedPotential for therapeutic development
Enzyme InteractionDocking studies indicate binding to enzymesInsights into mechanisms for anticancer activity

Pharmaceutical Applications

Drug Development
The unique structure of this compound allows it to be explored as a precursor for novel pharmaceuticals. Its ability to form sulfonamide derivatives positions it well for drug development targeting various diseases, including infections and cancers .

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)furan-3-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Ethyl 5-(Chlorosulfonyl)Furan-3-Carboxylate

  • Structure : Ethyl ester (-COOCH₂CH₃) replaces the methyl ester.
  • Molecular Formula : C₇H₇ClO₅S; Molecular Weight : 238.64 g/mol .
  • Applications : Used in synthesizing NLRP3 inflammasome inhibitors, highlighting its medicinal chemistry relevance .

Methyl 5-(Chlorosulfonyl)-4-Methyl-2-Thiophenecarboxylate

  • Structure : Thiophene core replaces furan; additional methyl group at position 4.
  • Molecular Formula : C₇H₇ClO₄S₂; Molecular Weight : 254.71 g/mol; Melting Point : 40–41°C .
  • Key Differences :
    • Thiophene’s electron-rich nature may reduce chlorosulfonyl reactivity compared to furan derivatives.
    • Methyl substitution introduces steric hindrance, affecting crystal packing and reactivity .

Methyl 5-(Chlorosulfonyl)-2-Methylfuran-3-Carboxylate

  • Structure : Additional methyl group at furan position 2.
  • Molecular Formula : C₇H₇ClO₅S (estimated); Molecular Weight : ~238.65 g/mol .
  • Steric effects may hinder nucleophilic substitution at the chlorosulfonyl group.

Dimethyl 3-Chlorosulfonyl-2,5-Thiophenedicarboxylate

  • Structure : Thiophene core with two methyl ester groups (positions 2 and 5) and a chlorosulfonyl group (position 3).
  • Molecular Formula : C₉H₇ClO₆S₂; Molecular Weight : ~327.24 g/mol (estimated).
  • Key Differences :
    • Multiple electron-withdrawing groups increase electrophilicity, favoring nucleophilic aromatic substitution.
    • Steric hindrance from ester groups may limit reactivity in bulky environments .

Physicochemical and Reactivity Comparisons

Compound Core Substituents Molecular Weight (g/mol) Melting Point (°C) Reactivity Notes
Methyl 5-(chlorosulfonyl)furan-3-carboxylate Furan -COOCH₃, -SO₂Cl 224.52 Not reported High reactivity due to electron-deficient furan core.
Ethyl analog Furan -COOCH₂CH₃, -SO₂Cl 238.64 Not reported Slightly reduced polarity vs. methyl ester.
Thiophene analog Thiophene -COOCH₃, -SO₂Cl, -CH₃ 254.71 40–41 Lower reactivity due to thiophene’s electron richness.
2-Methylfuran analog Furan -COOCH₃, -SO₂Cl, -CH₃ (C2) ~238.65 Not reported Steric hindrance may slow reactions.

Biological Activity

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a heterocyclic organic compound characterized by its furan ring structure and the presence of chlorosulfonyl and carboxylate functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H4ClO5S
  • Molar Mass : 259.06 g/mol
  • Functional Groups : Chlorosulfonyl, carboxylate, furan ring

The unique combination of functional groups in this compound contributes to its reactivity and biological potential. The chlorosulfonyl moiety is particularly noted for enhancing solubility and bioavailability, which are crucial for pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A comparative study involving several benzofuran derivatives found that this compound outperformed conventional antibiotics in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Preliminary investigations suggest that this compound can inhibit the proliferation of cancer cell lines.

Research Findings

  • Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and Vero (non-cancerous).
  • Methodology : MTT assay was employed to evaluate cytotoxicity.
  • Results : The compound showed IC50 values indicating potent cytotoxic effects against HeLa cells with an IC50 of approximately 62 µg/mL .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. The chlorosulfonyl group may play a key role in modulating inflammatory pathways.

The mechanism by which this compound exerts anti-inflammatory effects is thought to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. Further studies are needed to elucidate the precise pathways involved.

Summary of Biological Activities

Activity Effectiveness Notes
AntimicrobialStrong activity against MRSAOutperformed conventional antibiotics.
AnticancerIC50 ~62 µg/mL in HeLa cellsSignificant cytotoxicity observed .
Anti-inflammatoryPotential modulation of cytokinesMechanism requires further investigation .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of Methyl 5-(chlorosulfonyl)furan-3-carboxylate for experimental design?

  • Methodological Answer : Key properties include its molecular formula (C₆H₅ClO₅S), boiling point (estimated via analogy to ethyl analogs: ~339°C), and reactivity of the chlorosulfonyl group. LogP (lipophilicity) and polar surface area (PSA) can be calculated using software like MarvinSketch or experimentally determined via HPLC retention times. Thermal stability should be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). For accurate data, cross-reference identifiers like CAS RN 1306607-16-8 in reliable databases (e.g., PubChem, Reaxys) .

Q. What synthetic methodologies are used to prepare this compound?

  • Methodological Answer : Synthesis typically involves sulfonation of a methyl furan-3-carboxylate precursor using chlorosulfonic acid under controlled temperatures (0–5°C). The reaction is monitored via thin-layer chromatography (TLC) with UV visualization. Workup includes quenching excess reagent in ice-water, followed by extraction (e.g., dichloromethane) and purification via recrystallization or flash chromatography. Analogous routes for ethyl derivatives suggest yields may improve with slow reagent addition and inert atmospheres .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to the compound’s reactivity. Store in a cool, dry place (<4°C) under nitrogen to prevent hydrolysis. Waste must be neutralized with a bicarbonate solution before disposal via certified hazardous waste services. Safety protocols should align with GHS guidelines for sulfonyl chlorides, including P210 (avoid ignition sources) and P303+P361+P353 (skin contact measures) .

Advanced Research Questions

Q. How is the crystal structure of this compound determined and validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals are grown via slow evaporation in solvents like acetone/hexane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018 (for small molecules) or SHELXTL (Bruker AXS) ensures accuracy. Validate geometric parameters (e.g., bond lengths, angles) against CSD (Cambridge Structural Database) entries. Use ORTEP-3 for graphical representation and check for disorders using PLATON .

Q. What advanced techniques characterize the reactivity of the chlorosulfonyl group in this compound?

  • Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines or alcohols). Monitor reactions via in situ FT-IR (disappearance of S=O stretches at ~1370 cm⁻¹) or ¹H/¹³C NMR. For coupling reactions (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ as a catalyst and track intermediates via LC-MS. Computational studies (DFT, Gaussian 16) can predict reaction pathways and transition states .

Q. How can computational modeling predict hydrogen-bonding interactions in supramolecular assemblies involving this compound?

  • Methodological Answer : Employ graph set analysis (Etter’s rules) to identify hydrogen-bonding motifs (e.g., R₂²(8) rings). Use Mercury (CCDC) to analyze packing diagrams from SCXRD data. Molecular dynamics simulations (GROMACS) can model solvent effects on crystal packing. Compare results with known furan derivatives in the CSD to identify trends .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and MS data may arise from impurities or tautomerism. Use high-resolution MS (HRMS-ESI) for exact mass confirmation. For ambiguous NOESY/ROESY signals, perform variable-temperature NMR or employ heteronuclear correlation (HSQC/HMBC) to assign connectivity. Cross-validate with IR and Raman spectroscopy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chlorosulfonyl)furan-3-carboxylate
Reactant of Route 2
Methyl 5-(chlorosulfonyl)furan-3-carboxylate

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